molecular formula C9H10ClNO B109852 3-Chloro-N-phenylpropanamide CAS No. 3460-04-6

3-Chloro-N-phenylpropanamide

Cat. No.: B109852
CAS No.: 3460-04-6
M. Wt: 183.63 g/mol
InChI Key: FRXJYUFHAXXSAL-UHFFFAOYSA-N
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Description

3-Chloro-N-phenylpropanamide is a chlorinated propanamide derivative featuring a phenyl group attached to the amide nitrogen. Its molecular formula is C₉H₁₀ClNO, with a molecular weight of 199.64 g/mol. The compound is characterized by a chloroalkyl chain (CH₂CH₂Cl) and an aromatic phenyl ring, contributing to its versatility in medicinal chemistry and organic synthesis. Key spectral data include:

  • ¹H NMR (CDCl₃): δ 7.76 (s, 1H, N–H), 7.51–7.12 (m, 5H, aromatic), 3.85 (t, J = 6.4 Hz, 2H, CH₂Cl), 2.80 (t, J = 6.4 Hz, 2H, CH₂CO) .
  • ¹³C NMR (CDCl₃): δ 168.13 (C=O), 137.57 (C–Cl), 129.13–120.40 (aromatic carbons), 40.51 (CH₂Cl), 40.03 (CH₂CO) .
    The compound has demonstrated antileishmanial activity (IC₅₀ = 12.3 µM against Leishmania amazonensis) and serves as a precursor for antitumor pyrazolo[3,4-d]pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N-phenylpropanamide can be synthesized through the Schotten-Baumann reaction, which involves the reaction of aniline with 3-chloropropanoyl chloride in the presence of a base such as sodium bicarbonate . The reaction is typically carried out at room temperature using an aprotic solvent like toluene .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through a continuous flow process. This method allows for the safe and on-demand synthesis of the compound with high yield. The continuous flow process minimizes side-products and enables a safe and convenient scale-up .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted phenylpropanamides.

    Reduction Reactions: Amines.

    Elimination Reactions: Acrylamides.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
3-Chloro-N-phenylpropanamide is primarily utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions, such as substitution and elimination, enhances its versatility. For instance, it can be transformed into functional acrylamides, which are crucial building blocks in polymer synthesis and fine chemicals production.

Synthetic Routes
The compound can be synthesized through several methods, including the reaction of 3-chloropropanoyl chloride with aniline in the presence of a base like pyridine. This method yields the desired product efficiently under mild conditions. In industrial settings, continuous flow processes may be employed to improve safety and efficiency during synthesis.

Biological Applications

Antibacterial and Antifungal Properties
Research has indicated that this compound exhibits potential antibacterial and antifungal activities. Studies have shown that it can inhibit bacterial enzymes or disrupt cell membrane integrity, contributing to its effectiveness against various pathogens . Molecular docking studies support these findings by demonstrating favorable interactions between the compound and biological targets.

Drug Development
The compound is explored for its potential use in drug development. It serves as a precursor for synthesizing pharmaceutical agents aimed at treating infections or other diseases. Its structural characteristics allow for modifications that can enhance therapeutic efficacy .

Industrial Applications

Agrochemicals Production
In addition to its pharmaceutical applications, this compound is utilized in the production of agrochemicals. Its role as an intermediate facilitates the synthesis of herbicides, pesticides, and other agricultural chemicals that contribute to crop protection and yield improvement .

Fine Chemicals Manufacturing
The compound finds extensive use in the production of fine chemicals due to its ability to participate in various chemical reactions. This makes it a valuable component in the formulation of specialty chemicals used across different industries.

Mechanism of Action

The mechanism of action of 3-Chloro-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, including hydrolysis and dealkylation, leading to the formation of active metabolites. These metabolites can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The bioactivity of 3-chloro-N-phenylpropanamide derivatives is influenced by substituents on the phenyl ring or chloroalkyl chain. Below is a comparative analysis:

Compound Name Substituent(s) Molecular Formula Melting Point (°C) Key Biological Activity Reference
This compound None (parent compound) C₉H₁₀ClNO 119–121 Antileishmanial, antitumor precursor
3-Chloro-N-(4-methylphenyl)propanamide 4-CH₃ on phenyl C₁₀H₁₂ClNO Not reported Intermediate for bioactive compounds
3-Chloro-N-(3-methoxyphenyl)propanamide 3-OCH₃ on phenyl C₁₀H₁₂ClNO₂ Not reported Synthetic intermediate
3-Chloro-N-(4-bromophenyl)propanamide 4-Br on phenyl C₉H₉BrClNO 121 Antileishmanial (IC₅₀ = 14.7 µM)
3-Chloro-N-(3-chlorophenyl)propanamide 3-Cl on phenyl C₉H₉Cl₂NO Not reported Not reported
N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Naproxen-derived substituent C₂₂H₂₁ClNO₂ Not reported Hybrid molecule for drug design

Key Observations:

Substituent Effects on Bioactivity: The 4-bromo derivative (IC₅₀ = 14.7 µM) shows slightly reduced antileishmanial activity compared to the parent compound (IC₅₀ = 12.3 µM), suggesting electron-withdrawing groups may marginally hinder efficacy .

Synthetic Flexibility: Derivatives are synthesized via nucleophilic acyl substitution, reacting amines with chloroacetyl/propanoyl chlorides. Triethylamine (TEA) or pyridine is used as a base . Solvent choice (e.g., DMSO vs. CDCl₃) affects NMR shifts due to hydrogen bonding differences .

Biological Activity

3-Chloro-N-phenylpropanamide is an organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by interfering with essential cellular processes. The compound's mechanism of action likely involves the disruption of cell membrane integrity or inhibition of key bacterial enzymes.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Notably, studies have shown that it can induce apoptosis in cancer cell lines. For instance, in MCF-7 breast cancer cells, this compound demonstrated antiproliferative effects with IC50_{50} values in the low micromolar range (approximately 10–33 nM) for related compounds . The compound appears to exert its effects by destabilizing tubulin polymerization, which is crucial for mitotic spindle formation during cell division .

Leishmanicidal Activity

In recent studies, this compound has shown promising results against Leishmania species, with IC50_{50} values indicating effective inhibition of the promastigote form. This suggests potential applications in treating leishmaniasis, a disease caused by parasitic infections .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Antibacterial Mechanism : The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
  • Anticancer Mechanism : It interferes with tubulin dynamics, preventing proper mitotic spindle formation and leading to cell cycle arrest and apoptosis.
  • Leishmanicidal Mechanism : Potential inhibition of key enzymes in Leishmania species contributes to its efficacy against these parasites.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityIC50_{50} (µM)Notes
3-Chloro-N-(2-phenylethyl)propanamideAnticancer~20Similar structure; moderate activity
2-Chloro-N-(3-methoxyphenyl)-3-oxo-3-phenylpropanamideAntimicrobial~15Exhibits good antibacterial properties
3-(2-Chlorophenyl)-3-cyano-2-oxo-N-phenylpropanamideAntifungal~10Strong antifungal activity observed

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated various derivatives of N-phenylpropanamides, including this compound, for their antiproliferative effects on MCF-7 cells. Results showed significant inhibition of cell growth and induction of apoptosis through flow cytometry analysis .
  • Leishmaniasis Treatment : Another research article highlighted the efficacy of this compound against Leishmania species in vitro, demonstrating selective toxicity towards parasitic cells compared to human peripheral blood mononuclear cells (PBMCs), indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-Chloro-N-phenylpropanamide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution, where 3-chloropropanoyl chloride reacts with aniline derivatives in a polar aprotic solvent (e.g., DMF) under reflux. Base catalysts like K2_2CO3_3 or NaOH are used to deprotonate the amine and drive the reaction. Optimization involves controlling temperature (80–100°C), stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride), and post-reaction purification via recrystallization (ethyl acetate/hexane) .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the amide bond and chloro-substituent. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while Infrared (IR) spectroscopy confirms carbonyl (C=O) and N–H stretches. Mass spectrometry (MS) provides molecular weight validation .

Q. What purification strategies are recommended for isolating this compound from byproducts?

Column chromatography (silica gel, ethyl acetate/hexane gradient) effectively separates unreacted starting materials. Recrystallization from ethyl acetate yields high-purity crystals. For scale-up, fractional distillation under reduced pressure (if applicable) minimizes thermal degradation .

Q. How can researchers address low yields or side reactions during synthesis?

Common issues include hydrolysis of the acyl chloride or competing amide bond cleavage. Solutions include:

  • Using anhydrous solvents and inert atmospheres (N2_2/Ar).
  • Monitoring pH to avoid excessive basicity, which promotes hydrolysis.
  • Employing coupling agents (e.g., DCC) to stabilize intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates molecular orbitals, electrostatic potentials, and dipole moments. These models explain reactivity trends, such as nucleophilic attack at the carbonyl group or chloro-substituent .

Q. How can reaction intermediates in the synthesis of derivatives (e.g., flavone hybrids) be characterized mechanistically?

Time-resolved NMR or in-situ IR spectroscopy tracks intermediate formation. For example, during the synthesis of adenosine A2B receptor ligands, the intermediate enolate species can be trapped and analyzed using low-temperature NMR .

Q. What strategies are used to evaluate the biological activity of this compound derivatives?

  • In vitro assays : Competitive binding studies (e.g., fluorescence polarization for adenosine receptors).
  • Enzyme inhibition : Kinetic assays (IC50_{50} determination) using purified enzymes.
  • Cellular models : Cytotoxicity profiling (MTT assay) and apoptosis markers (flow cytometry) .

Q. How does crystallographic analysis enhance understanding of this compound’s solid-state behavior?

Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing motifs. For example, the C=O bond length (1.22 Å) and dihedral angles between the phenyl and amide groups inform conformational stability and intermolecular interactions (e.g., hydrogen bonding) .

Q. How do substituent modifications (e.g., fluorophenyl vs. methylphenyl) affect bioactivity and solubility?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic (Hammett σ) and lipophilic (logP) parameters with biological endpoints. Fluorine substituents enhance metabolic stability but reduce solubility, while methyl groups increase lipophilicity .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Contradictions arise from solvent effects, tautomerism, or impurities. Solutions include:

  • Cross-validating with 2D NMR (COSY, HSQC).
  • Repeating experiments in deuterated DMSO or CDCl3_3 to identify solvent-dependent shifts.
  • Using high-field instruments (≥500 MHz) for better resolution .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 7.5–7.3 (m, 5H, Ar–H), 3.8 (t, 2H, CH₂Cl), 2.6 (t, 2H, COCH₂)
IR (cm⁻¹)3280 (N–H), 1650 (C=O), 680 (C–Cl)
MS (ESI+)[M+H]⁺ m/z 198.1

Table 2. Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CPrevents side reactions
SolventDMF or THFEnhances solubility
Reaction Time6–8 hoursMaximizes conversion
BaseK₂CO₃ (1.5 eq)Neutralizes HCl byproduct

Properties

IUPAC Name

3-chloro-N-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJYUFHAXXSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286583
Record name 3-Chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3460-04-6
Record name 3460-04-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-N-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 5.6 g (0.06 mole) of aniline in 50 ml of tetrahydrofuran was added dropwise to a solution of 5.0 g (0.04 mole) of 3-chloropropionyl chloride in 50 ml of tetrahydrofuran. The reaction mixture was mechanically stirred and the temperature maintained between 5° and 15° C. throughout the addition. After the final addition, the solution was filtered to remove solid precipitates, and the filtrate was concentrated under reduced pressure to give a white solid. The solid was recrystallized from benzene and petroleum ether (30°-60° C.) to yield 5.1 g (69%) of white solid, mp 114°-115° C.
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5.6 g
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5 g
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50 mL
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50 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

A mixture of 3-chloropropionyl chloride (300 ml) and acetone (600 ml) is added dropwise to a refluxing mixture of aniline (575 ml) and acetone (600 ml). The reaction mixture is refluxed for one hour, cooled in an ice bath, and poured into a mixture of 6N HCl (500 ml) and water (3.5 l). The resulting solid is filtered, washed with water, and dried, yielding the desired product, M.P. 114°-115.5° C.
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300 mL
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600 mL
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575 mL
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600 mL
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Reaction Step Two
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500 mL
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Reaction Step Three
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Quantity
3.5 L
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chloro-N-phenylpropanamide
3-Chloro-N-phenylpropanamide
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3-Chloro-N-phenylpropanamide
3-Chloro-N-phenylpropanamide
3-Chloro-N-phenylpropanamide

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